5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a unique chemical compound with the empirical formula C8H4FIN2O2 . It has a molecular weight of 306.03 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, such as 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversion of primary diols and amines , and the use of copper catalysts for oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be represented by the SMILES stringOC(=O)c1c(F)c(I)nc2[nH]ccc12
. This indicates the presence of a carboxylic acid group (OC(=O)), a fluorine atom (F), an iodine atom (I), and a pyrrolopyridine core. Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are diverse. For instance, these compounds can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a solid compound . As mentioned earlier, it has a molecular weight of 306.03 . Its InChI key is BZYLLSIPXQAKJK-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
- Synthesis of Key Pharmaceutical Intermediates : 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is involved in the practical synthesis of significant pharmaceutical intermediates. A study by Wang et al. (2006) describes the synthesis of a key intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, using a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).
Chemical Synthesis and Optimization
- Efficient Synthesis Methods : Thibault et al. (2003) provide methodologies for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, highlighting regioselective fluorination techniques that could be applicable to the synthesis of related compounds (Thibault et al., 2003).
Antibacterial and Antiviral Research
- Antibacterial Activity : A study by Toja et al. (1986) on 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, derived from similar structural frameworks, indicates potential antibacterial activity in certain compounds (Toja et al., 1986).
- Synthesis of Antiviral Compounds : Ivashchenko et al. (2014) discuss the synthesis of compounds like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids, which have been studied for their antiviral activities against various viruses (Ivashchenko et al., 2014).
Functional Materials and Agrochemicals
- Agrochemical and Functional Material Development : Research by Minakata et al. (1992) on the functionalization of 1H-pyrrolo[2,3-b]pyridine demonstrates its potential in creating multidentate agents and podant-type compounds, which could be applicable in agrochemical and material science fields (Minakata et al., 1992).
Imaging and Radiopharmaceuticals
- Radiotracer Synthesis for Imaging : A study by Hopewell et al. (2019) on [18 F]MK-6240, a compound structurally related to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, illustrates its use in the synthesis of PET radiotracers for imaging neurofibrillary tangles in vivo (Hopewell et al., 2019).
Future Directions
1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, have shown promising results in cancer therapy, particularly in targeting FGFRs . Future research could focus on optimizing these compounds to enhance their therapeutic efficacy and reduce potential side effects .
properties
IUPAC Name |
5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYLLSIPXQAKJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C(=C21)C(=O)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678447 | |
Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
CAS RN |
1246088-59-4 | |
Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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